(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid CAS number and molecular weight
(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid CAS number and molecular weight
An In-Depth Technical Guide to (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, a proposed synthetic pathway, characterization methods, and its strategic applications in the synthesis of complex molecules.
Introduction: The Strategic Value of Chiral Morpholines
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When endowed with stereochemistry, as in the case of (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, these building blocks offer precise three-dimensional control over the orientation of substituents, which is critical for achieving selective interactions with biological targets.[3] This particular molecule combines the benefits of the morpholine core with a gem-dimethyl group that can enforce specific conformations, a carboxylic acid handle for further elaboration, and a Boc-protecting group for controlled synthetic manipulation.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of any chemical synthesis and application. The key identifiers and properties of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1263077-92-4 | [4] |
| Molecular Formula | C₁₂H₂₁NO₅ | [4][5] |
| Molecular Weight | 259.30 g/mol | [5][6] |
| IUPAC Name | (3R)-4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholine-3-carboxylic acid | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C)(C)OC[C@@H]1C(=O)O | [4] |
| InChI Key | AAEZKWUAXIQWAS-MRVPVSSYSA-N | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Proposed Synthesis and Purification Protocol
While multiple proprietary routes may exist, a plausible and robust synthesis can be designed based on established principles of asymmetric synthesis and heterocycle formation. The following protocol represents a logical, field-proven approach for constructing the target molecule, starting from a readily available chiral precursor.
Retrosynthetic Analysis and Strategy
The core strategy involves the cyclization of a protected amino diol intermediate. The chirality is established early from an enantiopure starting material, such as D-serine methyl ester. The gem-dimethyl group can be introduced via the addition of a Grignard reagent to an ester, followed by protection and subsequent transformations.
Caption: Retrosynthetic approach for the target molecule.
Step-by-Step Experimental Protocol
Disclaimer: This is a representative, hypothetical protocol. Researchers must conduct their own risk assessments and optimizations.
Step 1: Synthesis of Boc-D-serine methyl ester
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Suspend D-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).
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Cool the suspension to 0 °C in an ice bath.
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Add triethylamine (2.2 eq) dropwise to the suspension.
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In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.[7]
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of (R)-tert-butyl 3-hydroxy-1-(2-hydroxy-2-methylpropyl)amino-1-oxopropan-2-ylcarbamate
-
Dissolve Boc-D-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining the temperature below 5 °C.
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Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diol.
Step 3: Intramolecular Cyclization to form the Morpholine Ring
-
Dissolve the crude diol (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 4 hours to facilitate the cyclization (an intramolecular Williamson ether synthesis).
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate. The resulting alcohol is then oxidized to the carboxylic acid using a standard oxidizing agent like TEMPO/bleach or Jones oxidation.
Step 4: Purification
-
The crude carboxylic acid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% acetic acid.
-
Fractions containing the pure product are combined and concentrated.
-
If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to achieve high purity.[8]
Spectroscopic Characterization Profile
The identity and purity of the final compound must be confirmed through rigorous spectroscopic analysis. The expected data are outlined below.
| Technique | Expected Observations |
| ¹H NMR | ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. ~1.20 and ~1.30 ppm (s, 3H each): Two singlets for the diastereotopic gem-dimethyl groups at the C6 position. ~3.50-4.20 ppm (m): Complex multiplets corresponding to the protons of the morpholine ring (C2-H, C3-H, C5-H₂). ~10-12 ppm (br s, 1H): Broad singlet for the carboxylic acid proton (may be exchanged with D₂O). |
| ¹³C NMR | ~28 ppm: Methyl carbons of the Boc group. ~22, ~25 ppm: Gem-dimethyl carbons. ~50-70 ppm: Carbons of the morpholine ring. ~80 ppm: Quaternary carbon of the Boc group. ~155 ppm: Carbonyl carbon of the Boc carbamate. ~175 ppm: Carbonyl carbon of the carboxylic acid. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1740: C=O stretch of the carboxylic acid. ~1690: C=O stretch of the Boc carbamate. ~1160: C-O stretch. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 258.3 |
Applications in Drug Discovery and Development
(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is not an end-product but a versatile intermediate. Its value lies in its pre-installed stereocenter and orthogonally protected functional groups, which allow for selective chemical modifications.
-
Scaffold for Peptide Mimetics: The constrained morpholine ring can serve as a dipeptide isostere, introducing conformational rigidity into peptide-based drug candidates to improve metabolic stability and binding affinity.
-
Synthesis of Chiral Ligands: The carboxylic acid can be readily converted to an amide, coupling the chiral morpholine unit to other fragments to build complex molecular architectures. This is a cornerstone of modern drug discovery.
-
Fragment-Based Drug Design (FBDD): As a well-defined chiral fragment, it can be used in FBDD campaigns to explore the chemical space around a biological target.
The workflow below illustrates its utility as a starting point for the synthesis of a hypothetical bioactive compound.
Caption: Synthetic workflow using the title compound.
Handling, Storage, and Safety
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Safety: The compound is a carboxylic acid and may be corrosive or irritating. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
Conclusion
(R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a high-value chiral building block that provides a robust platform for the synthesis of complex, stereochemically defined molecules. Its strategic combination of a conformationally influenced morpholine core, an accessible carboxylic acid handle, and a stable protecting group makes it an essential tool for medicinal chemists aiming to accelerate drug discovery programs. Understanding its properties, synthesis, and potential applications is key to leveraging its full potential in the laboratory.
References
-
4-BOC-6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLIC ACID. International Laboratory USA. [Link][6]
-
Procedure for purification of a crystalline solid. Organic Syntheses. [Link][8]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link][9]
-
First Poly(2-oxazoline)s with Pendant Amino Groups. Technische Universität Dresden. [Link][10]
-
Selected examples of drugs containing chiral morpholine moieties. ResearchGate. [Link][11]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link][2]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link][1]
-
Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Research Square. [Link][12]
-
Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. [Link][13]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link][7]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link][14]
-
Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents. [15]
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